4-sec-Butylphenyl isocyanate
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Overview
Description
4-sec-Butylphenyl isocyanate is a chemical compound with the linear formula CH3CH2CH(CH3)C6H4NCO . It has a molecular weight of 175.23 .
Synthesis Analysis
Isocyanates, including this compound, can be synthesized from alcohols, thiols, and trimethylsilyl ethers using triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string CCC©c1ccc(cc1)N=C=O . The InChI key for this compound is SSMJMZXHYWSCET-UHFFFAOYSA-N .Chemical Reactions Analysis
Isocyanates, including this compound, can be oxidized to isocyanates by DMSO as the oxidant, catalyzed by trifluoroacetic anhydride . The process is complete in a few minutes, forming dimethyl sulfide as the only byproduct .Physical and Chemical Properties Analysis
This compound has a boiling point of 199-200 °C , a density of 0.988 g/mL at 25 °C , and a refractive index n20/D of 1.5170 .Scientific Research Applications
Kinetics of Urethane Reactions
A study explored the kinetics of urethane reactions involving phenyl isocyanate and butanediols, using zirconium (IV) acetylacetonate as a catalyst. This research provides insights into the reaction mechanisms of isocyanates, which could be applicable to 4-sec-Butylphenyl isocyanate in similar reactions (Wang, Yang, Bai, & Li, 2013).
Reactivity with Urethanes
Another study examined the reactivity of polyisocyanates with urethanes under various conditions, highlighting the potential of isocyanates like this compound in the formation of complex chemical structures such as allophanates (Lapprand et al., 2005).
Biotransformation by Bacteria
Research on the biotransformation of 4-sec-butylphenol by Gram-positive bacteria indicated the potential of these organisms to modify compounds related to this compound, demonstrating environmental and biotechnological applications (Hahn, Sünwoldt, Mikolasch, & Schauer, 2013).
Polyurethane Production Chain Impurities
A study on the byproducts in polyurethane production chains, involving phenyl and 4-methylphenyl isocyanide dichlorides, provides insights that could be relevant for understanding impurities in processes using this compound (Callison et al., 2012).
Electrolyte Additives in Li-ion Batteries
Research on aromatic isocyanates, including phenyl isocyanate, as electrolyte additives for Li-ion batteries highlights a novel application area that could potentially extend to this compound (Zhang, 2006).
Characterization of Polyester−Polyurethane
A study focused on characterizing polyester-polyurethane using methods like MALDI and SEC. This research could be relevant for understanding the properties of polyurethane materials involving this compound (Murgasova et al., 2002).
Synthesis of Poly(phenyl isocyanate)s
The synthesis and structure of poly(phenyl isocyanate)s bearing optically active groups were investigated. This study suggests potential applications in the synthesis of polymers using derivatives of this compound (Hino, Maeda, & Okamoto, 2000).
Isocyanate Insertion into Mono- and Diaminosilanes
Research on the insertion of phenyl isocyanate into mono- and diaminosilanes can provide insights into chemical reactions and potential applications involving this compound (Kraushaar et al., 2017).
Chiral Poly(alkyl isocyanates) Polymerization
A study on the polymerization of chiral poly(alkyl isocyanates) using a chiral titanocene complex might offer a perspective on the polymerization of this compound derivatives (Choinopoulos et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
4-sec-Butylphenyl isocyanate, like other isocyanates, primarily targets a variety of nucleophiles, including alcohols, amines, and even water . These nucleophiles are abundant in biological systems, making them the primary targets of this compound.
Mode of Action
This compound interacts with its targets through a process known as nucleophilic addition. In this process, the isocyanate group (N=C=O) of this compound reacts with nucleophiles to form different types of linkages. For instance, upon treatment with an alcohol, an isocyanate forms a urethane linkage .
Biochemical Pathways
The interaction of this compound with its targets can affect various biochemical pathways. For example, when it reacts with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains known as polyurethanes are formed . This is a key step in the production of polyurethane materials.
Result of Action
The result of this compound’s action depends on the type of nucleophile it reacts with. For example, when it reacts with water, it forms carbon dioxide and an amine . This reaction is exploited in the production of polyurethane foams, where the carbon dioxide functions as a blowing agent .
Properties
IUPAC Name |
1-butan-2-yl-4-isocyanatobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-9(2)10-4-6-11(7-5-10)12-8-13/h4-7,9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMJMZXHYWSCET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400184 |
Source
|
Record name | 4-sec-Butylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-26-7 |
Source
|
Record name | 4-sec-Butylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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